4-Isopropyl-m-phenylenediamine

Description

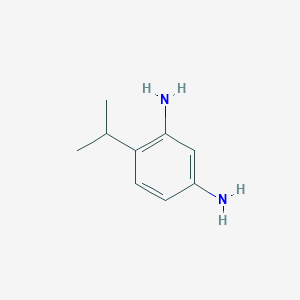

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDXWXPSCKSIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162021 | |

| Record name | 4-Isopropyl-m-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-45-1 | |

| Record name | 4-(1-Methylethyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-m-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyl-m-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropyl-m-phenylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VU3J8YT5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Isopropyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Isopropyl-m-phenylenediamine. The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document includes tabulated data for key properties, detailed experimental protocols for their determination, and logical and workflow diagrams to illustrate key processes.

Core Chemical and Physical Properties

Data Presentation: Summary of Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-propan-2-ylbenzene-1,3-diamine | [1] |

| CAS Number | 14235-45-1 | [2] |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.226 g/mol | [2] |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)N)N | [3] |

| InChI Key | IPDXWXPSCKSIII-UHFFFAOYSA-N | [2] |

| LogP (Computed) | 1.29 | [2] |

| Topological Polar Surface Area | 52 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Spectral Information

While a comprehensive public database of spectra for this compound is limited, 1H NMR spectral data is noted to be available from certain sources.[3] Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed[3]

-

H312: Harmful in contact with skin[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are essential when handling this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid aromatic amine like this compound are provided below. These are generalized standard procedures.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[4][5][6]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

-

Mortar and pestle (if sample is not powdered)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, crush the solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be packed into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. For more efficient packing, drop the tube through a long, narrow glass tube held vertically. The final packed sample height should be 2-3 mm.[4]

-

Determination: a. Place the loaded capillary tube into the sample holder of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. c. For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the estimated melting point. d. Decrease the heating rate to 1-2°C per minute. e. Observe the sample through the magnifying eyepiece. f. Record the temperature at which the first drop of liquid appears (T1). g. Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.5°C).[5]

Boiling Point Determination (Micro Scale Method)

For compounds that are liquid at or near room temperature, or for which a distillation is not feasible due to sample size, the Thiele tube or a microscale method can be used.[7][8][9][10]

Materials:

-

Small test tube (e.g., 75x10 mm) or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (Thiele tube with high-boiling mineral oil, or a heating block)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube or heating block. The heat should be applied gently and evenly.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this point; this is the boiling point of the liquid.[7]

-

Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Solubility Classification Protocol

This protocol determines the solubility class of an organic amine, which provides insights into its acidic/basic properties and molecular size.[11][12][13][14][15]

Materials:

-

Test tubes and rack

-

Spatula and glass stirring rods

-

Sample of this compound

-

Solvents: Deionized Water, 5% aq. HCl, 5% aq. NaOH, Diethyl Ether

-

pH indicator paper

Procedure:

-

Water Solubility: a. Add ~25 mg of the sample to a test tube containing 0.75 mL of deionized water. b. Stir or shake vigorously for 60 seconds. c. Observe if the solid dissolves completely. If soluble, proceed to test the pH of the aqueous solution. As an amine, a basic pH (>8) is expected.[14]

-

Acid Solubility (if insoluble in water): a. Add ~25 mg of the sample to a test tube containing 0.75 mL of 5% aqueous HCl. b. Stir or shake vigorously. c. Observe for dissolution. Phenylenediamines are basic and are expected to dissolve in dilute acid to form the corresponding ammonium salt.[13][15]

-

Base Solubility (for comparison): a. Add ~25 mg of the sample to a test tube containing 0.75 mL of 5% aqueous NaOH. b. Stir or shake vigorously. c. Amines are not expected to dissolve in aqueous base. No reaction or dissolution indicates a basic or neutral compound.

-

Organic Solvent Solubility: a. Add ~25 mg of the sample to a test tube containing 0.75 mL of a nonpolar organic solvent like diethyl ether or hexane. b. Stir or shake vigorously. c. Given its aromatic ring and isopropyl group, the compound is expected to be soluble in common organic solvents.[12]

Mandatory Visualizations

Proposed Synthesis Pathway

The synthesis of this compound is not widely documented. However, a plausible synthetic route can be proposed based on standard organic reactions, starting from the commercially available m-phenylenediamine. This involves a Friedel-Crafts alkylation, which typically requires protection of the highly reactive amine groups.

Caption: A proposed synthetic pathway for this compound.

General Experimental Workflow for Chemical Characterization

The logical flow for identifying and characterizing a novel or unknown chemical compound involves a series of systematic experimental analyses.

Caption: General workflow for the characterization of a chemical compound.

Logical Diagram for Amine Solubility Classification

The solubility behavior of an amine in different solvents can be used to classify it and infer structural characteristics.

References

- 1. quora.com [quora.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C9H14N2 | CID 84275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemconnections.org [chemconnections.org]

- 11. benchchem.com [benchchem.com]

- 12. moorparkcollege.edu [moorparkcollege.edu]

- 13. byjus.com [byjus.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physical Properties of 4-Isopropyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Isopropyl-m-phenylenediamine (also known as 4-(1-methylethyl)-1,3-benzenediamine). The information presented is intended for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. A summary of its key physical properties is presented in the table below. It is important to note that while some experimental data is available, certain values are computationally derived and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Boiling Point | 302.9 °C at 760 mmHg (Calculated) | ChemBlink[2] |

| Density | 1.043 g/cm³ (Calculated) | ChemBlink[2] |

| Flash Point | 162.2 °C (Calculated) | 960化工网[3] |

| LogP (Octanol-Water Partition Coefficient) | 0.9 (Calculated) | PubChem[1] |

| Refractive Index | 1.594 (Calculated) | 960化工网[3] |

| Polar Surface Area | 52.04 Ų | 960化工网[3] |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of any chemical compound. The following section details standardized experimental methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.[6]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

Heating: The test tube is gently heated in a heating block or an oil bath.[7]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[7] The heating is then discontinued.

-

Measurement: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube as the apparatus cools.[7]

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometer Method

-

Initial Measurement: The mass of a clean, dry pycnometer is accurately determined.[8]

-

Sample Introduction: A known mass of this compound is added to the pycnometer.

-

Immersion Liquid: The pycnometer is then filled with a liquid of known density in which the sample is insoluble.

-

Final Measurement: The total mass of the pycnometer containing the sample and the immersion liquid is measured.

-

Calculation: The volume of the displaced liquid, and therefore the volume of the sample, can be calculated. The density is then determined by dividing the mass of the sample by its calculated volume.[8] For solid samples, a gas pycnometer can also be used to determine the skeletal density.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: OECD Guideline 105 (Flask Method)

This method is suitable for determining the water solubility of substances.[10][11][12][13][14]

-

Equilibration: A sufficient amount of this compound is added to a known volume of water in a flask to create a saturated solution.

-

Stirring: The mixture is stirred at a constant temperature until equilibrium is reached.[10]

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[10]

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: General synthesis workflow for this compound.

Caption: Workflow for the experimental determination of physical properties.

References

- 1. This compound | C9H14N2 | CID 84275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 14235-45-1, this compound: more information. [ww.chemblink.com]

- 3. 14235-45-1(4-(propan-2-yl)benzene-1,3-diamine) | Kuujia.com [kuujia.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. community.wvu.edu [community.wvu.edu]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. che.utah.edu [che.utah.edu]

- 9. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 10. filab.fr [filab.fr]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. books.google.cn [books.google.cn]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to 4-Isopropyl-m-phenylenediamine

Abstract: This technical guide provides a comprehensive overview of 4-Isopropyl-m-phenylenediamine, also known by its IUPAC name, 4-propan-2-ylbenzene-1,3-diamine. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its application as a monomer in polymer chemistry. This guide is intended for researchers, scientists, and professionals in chemistry and material science.

Chemical Identity and Structure

This compound is an aromatic amine with the chemical formula C₉H₁₄N₂. Its structure consists of a benzene ring substituted with two amino groups at the meta-positions (1 and 3) and an isopropyl group at position 4.

-

IUPAC Name: 4-propan-2-ylbenzene-1,3-diamine

-

Synonyms: this compound, 4-(1-Methylethyl)-1,3-benzenediamine, 2,4-diaminoisopropylbenzene

-

CAS Number: 14235-45-1

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical processes.

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₄N₂ | --INVALID-LINK-- |

| XLogP3 | 0.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 150.115698455 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 150.115698455 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 52 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 11 | --INVALID-LINK-- |

| Complexity | 123 | --INVALID-LINK-- |

Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a plausible and effective two-step synthetic route can be proposed based on established methodologies for analogous compounds. This pathway involves the dinitration of cumene (isopropylbenzene) followed by the selective reduction of the resulting dinitro compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Isopropyl-2,4-dinitrobenzene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 2.5 equivalents of concentrated nitric acid (HNO₃) to 5 equivalents of concentrated sulfuric acid (H₂SO₄), maintaining the temperature below 10°C with an ice bath.

-

Addition of Substrate: To the cooled nitrating mixture, add 1 equivalent of cumene (isopropylbenzene) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 10-20°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The dinitrated product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield 1-Isopropyl-2,4-dinitrobenzene.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend 1 equivalent of the 1-Isopropyl-2,4-dinitrobenzene synthesized in Step 1 in ethanol.

-

Reduction: To this suspension, add 5-6 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) and 10-12 equivalents of concentrated hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) with stirring for 2-3 hours. The reaction should become a clear solution, indicating the completion of the reduction.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add a concentrated sodium hydroxide (NaOH) solution to neutralize the acid and precipitate the diamine. The pH should be adjusted to >10.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Applications in Material Science

While data on the biological activity of this compound for drug development is not available in the current literature, its utility as a chemical intermediate in material science is documented. Specifically, it serves as a monomer for the synthesis of high-performance polyimides.

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of this compound into the polymer backbone can modify the properties of the resulting polyimide, such as improving its solubility in organic solvents, which is advantageous for processing.[1]

The synthesis involves a polycondensation reaction between the diamine (this compound) and a dianhydride, such as Pyromellitic dianhydride (PMDA).[1]

Caption: General workflow for the synthesis of a polyimide using this compound.

Conclusion

This compound is a valuable aromatic diamine with established applications in polymer chemistry. Its synthesis can be achieved through a proposed dinitration and subsequent reduction of cumene. The physicochemical properties of this compound make it a suitable monomer for producing soluble, high-performance polyimides. While its potential in drug discovery remains unexplored, its role in material science is clearly defined. This guide provides foundational technical information for chemists and material scientists working with or considering the use of this compound.

References

An In-Depth Technical Guide to Imidazole-Based Compounds in Research and Development

Disclaimer: The CAS number provided in the topic, 14235-45-1, corresponds to the chemical 4-isopropyl-m-phenylenediamine . This compound is primarily utilized in polymer and materials science. However, the specified audience and core requirements—focusing on drug development, experimental protocols, and signaling pathways—strongly suggest an interest in a different, yet structurally related, class of compounds. The imidazole scaffold is of paramount importance in pharmaceutical research. A key building block in this area is 1-(3-aminopropyl)imidazole (CAS 5036-48-6). This guide will focus comprehensively on 1-(3-aminopropyl)imidazole to align with the technical needs of researchers, scientists, and drug development professionals. A summary of this compound is provided in Appendix A for clarity.

Technical Guide: 1-(3-Aminopropyl)imidazole (CAS 5036-48-6)

Introduction

1-(3-Aminopropyl)imidazole, also known as N-(3-aminopropyl)imidazole, is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and an imidazole ring, imparts unique pH-responsive properties, making it an invaluable tool for developing advanced drug delivery systems, gene therapies, and novel therapeutic agents. The imidazole moiety, with a pKa around 6, allows for protonation in acidic environments, such as those found in endosomes and the tumor microenvironment. This property is exploited to trigger conformational changes in polymers, leading to controlled release of therapeutic payloads.

Chemical and Physical Properties

The physicochemical properties of 1-(3-aminopropyl)imidazole are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value |

| CAS Number | 5036-48-6 |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 1.049 g/mL at 25 °C |

| Melting Point | -68 °C |

| Boiling Point | 296 °C |

| Flash Point | >110 °C (>230 °F) |

| Refractive Index | n20/D 1.519 |

| pKa | 9.08 (predicted) |

| Water Solubility | Miscible |

| LogP | -0.57 at 23°C |

Synthesis and Experimental Protocols

1-(3-Aminopropyl)imidazole is typically synthesized through a two-step process involving the cyanoethylation of imidazole followed by the reduction of the resulting nitrile.

3.1 Protocol: Two-Step Synthesis from Imidazole

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of N-cyanoethyl Imidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole in a suitable solvent.

-

Reagent Addition: Slowly add acrylonitrile to the imidazole solution. The molar ratio of imidazole to acrylonitrile is typically between 1:1 and 1:2.

-

Reaction Conditions: Stir the mixture at a temperature between 30-70 °C for 1-10 hours.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure to yield N-cyanoethyl imidazole.

Step 2: Reduction to 1-(3-Aminopropyl)imidazole

-

Catalyst and Solvent: In a high-pressure reactor, suspend Raney Nickel catalyst in a suitable solvent (e.g., ethanol) containing the N-cyanoethyl imidazole from Step 1.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 1-20 MPa.

-

Reaction Conditions: Heat the mixture to 50-200 °C and stir for 2-10 hours.

-

Isolation: After the reaction, cool the reactor, filter off the catalyst, and remove the solvent by distillation to obtain the final product, 1-(3-aminopropyl)imidazole.

Applications in Research and Drug Development

The unique properties of 1-(3-aminopropyl)imidazole make it a valuable component in several areas of pharmaceutical research.

4.1 pH-Sensitive Polymers for Drug and Gene Delivery

1-(3-Aminopropyl)imidazole is frequently grafted onto polymer backbones, such as polyaspartamides or dextrans, to create pH-sensitive nanocarriers.[1][2] These carriers are designed to be stable at physiological pH (7.4) but undergo conformational changes in acidic environments.

-

Mechanism of Action - The Proton Sponge Effect: When a nanoparticle carrying a therapeutic agent is taken up by a cell through endocytosis, it becomes trapped within an endosome. The endosome's internal environment becomes progressively more acidic. The imidazole groups on the polymer become protonated, leading to an influx of protons and chloride ions into the endosome.[3][4] This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can exert its effect.[5] This mechanism, known as the "proton sponge effect," is crucial for overcoming endosomal entrapment, a major barrier in drug and gene delivery.[1][5]

4.2 Antimicrobial Agents

The imidazole nucleus is a core scaffold in many antimicrobial drugs.[6] Derivatives of 1-(3-aminopropyl)imidazole are synthesized and evaluated for their activity against various bacterial and fungal strains.[7] The primary amine group provides a convenient handle for further chemical modification to create libraries of compounds for screening. The mechanism of action for many imidazole-based antimicrobials involves the disruption of cell wall synthesis or interference with DNA replication.[7]

4.3 Ligands in Coordination Chemistry

The nitrogen atoms in the imidazole ring and the primary amine make 1-(3-aminopropyl)imidazole an effective ligand for coordinating with metal ions. This property is utilized in the development of metal-based therapeutics and as catalysts in organic synthesis.

Signaling Pathways and Mechanism of Action

While 1-(3-aminopropyl)imidazole itself is not a direct modulator of specific signaling pathways, its derivatives and the broader class of imidazole-containing compounds are known to interact with key cellular pathways.

-

Wnt/β-catenin Pathway: Some imidazole-based compounds have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8][9] These inhibitors can stabilize the "destruction complex," leading to the degradation of β-catenin and downregulation of target genes involved in cell proliferation.

-

Kinase Inhibition: The imidazole scaffold is present in numerous kinase inhibitors used in oncology. 1-(3-aminopropyl)imidazole can serve as a starting material for the synthesis of novel kinase inhibitors.

Appendix A: this compound (CAS 14235-45-1)

A.1 Properties and Uses

This compound is an aromatic amine primarily used as a monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their excellent thermal stability and mechanical properties.

| Property | Value |

| CAS Number | 14235-45-1 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Synonyms | 4-(1-Methylethyl)-1,3-benzenediamine, 2,4-diamino-1-isopropylbenzene |

| Primary Use | Monomer for polyimide synthesis |

Its use in forming polyimide matrix electrolytes for applications like batteries has been documented. The synthesis involves reacting the diamine with a dianhydride, such as pyromellitic dianhydride (PMDA). The resulting polyimide is often soluble in organic solvents, which facilitates its processing into films and coatings. There is no significant evidence in the reviewed literature of its direct application in drug development or as a bioactive agent.

References

- 1. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Super-resolution Imaging of Proton Sponge-Triggered Rupture of Endosomes and Cytosolic Release of Small Interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endosomal escape and siRNA delivery with cationic shell crosslinked knedel-like nanoparticles with tunable buffering capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. mdpi.com [mdpi.com]

- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Wnt/β-Catenin Pathway by DNA Alkylating Pyrrole-Imidazole Polyamide in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Isopropyl-m-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Isopropyl-m-phenylenediamine in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document leverages data on the parent compound, m-phenylenediamine, to provide a foundational understanding of its probable solubility characteristics. The guide also details standard experimental protocols for solubility determination, enabling researchers to ascertain precise solubility data for this compound in their specific applications.

Introduction to this compound

This compound, also known as 4-(1-methylethyl)-1,3-benzenediamine, is an aromatic amine with the chemical formula C₉H₁₄N₂.[1] Its structure consists of a benzene ring substituted with two amino groups in the meta position and an isopropyl group. The presence of both polar amino groups and a nonpolar isopropyl group suggests a mixed polarity, which will influence its solubility in various organic solvents.

Estimated Solubility Profile Based on m-Phenylenediamine

Qualitative Solubility of m-Phenylenediamine

The qualitative solubility of m-phenylenediamine in a range of organic solvents is summarized in the table below. This provides a general indication of the types of solvents that are likely to dissolve this compound.

| Solvent Classification | Solvent | Solubility of m-Phenylenediamine |

| Polar Protic | Water | Soluble[2][3] |

| Methanol | Soluble[2][3] | |

| Ethanol | Soluble[2][3] | |

| Polar Aprotic | Acetone | Soluble[2][3] |

| Dimethylformamide (DMF) | Soluble[2][3] | |

| Acetonitrile | Soluble[4] | |

| Chloroform | Soluble[2][3] | |

| Dioxane | Soluble[2][3] | |

| Methyl Ethyl Ketone (MEK) | Soluble[2][3] | |

| Slightly Polar | Diethyl Ether | Slightly Soluble[2][3] |

| Isopropanol | Slightly Soluble[2] | |

| Dibutyl Phthalate | Slightly Soluble[2] | |

| Nonpolar | Benzene | Very Slightly Soluble[2] |

| Toluene | Very Slightly Soluble[2] | |

| Xylene | Very Slightly Soluble[2] | |

| Carbon Tetrachloride | Slightly Soluble[2] |

Quantitative Solubility of m-Phenylenediamine

Quantitative solubility data for m-phenylenediamine in several key solvents at various temperatures has been experimentally determined.[4] This data, presented as mole fraction solubility, offers a more precise understanding of its behavior and can serve as a baseline for estimating the solubility of this compound. The solubility of m-phenylenediamine generally increases with temperature in these solvents.[4]

| Temperature (K) | Methanol (Mole Fraction) | Ethanol (Mole Fraction) | Acetonitrile (Mole Fraction) | Water (Mole Fraction) |

| 278.15 | 0.1668 | 0.1072 | 0.1717 | 0.0093 |

| 283.15 | 0.2201 | 0.1588 | 0.2374 | 0.0132 |

| 288.15 | 0.2853 | 0.2241 | 0.3183 | 0.0185 |

| 293.15 | 0.3592 | 0.3015 | 0.4109 | 0.0256 |

| 298.15 | 0.4381 | 0.3862 | 0.5097 | 0.0351 |

| 303.15 | 0.4899 | 0.4517 | 0.5751 | 0.0478 |

| 308.15 | 0.5276 | 0.4965 | 0.6132 | 0.0645 |

| 313.15 | 0.5589 | 0.5356 | 0.6438 | 0.1533 |

Data sourced from a study by ResearchGate.[4]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods should be employed. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted and reliable technique.[5]

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Workflow for Isothermal Saturation Method:

Caption: Workflow of the isothermal saturation method.

Detailed Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a membrane filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique.

Gravimetric Method for Concentration Determination

A straightforward and accurate method for determining the concentration of the solute in the saturated solution is the gravimetric method.[6]

Workflow for Gravimetric Analysis:

Caption: Workflow for the gravimetric determination of solubility.

Detailed Methodology:

-

Sampling: A known volume or mass of the clear saturated solution is accurately transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be done using a rotary evaporator, a vacuum oven, or by gentle heating, depending on the volatility and thermal stability of the solvent and solute.

-

Drying: The remaining solid residue (the solute) is dried to a constant weight in an oven at a suitable temperature to remove any residual solvent.

-

Weighing: The container with the dried residue is cooled in a desiccator and then weighed. The mass of the solute is determined by subtracting the initial weight of the container.

-

Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or mole fraction.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

-

Polarity: The "like dissolves like" principle is a key determinant.[7] The amino groups in this compound can form hydrogen bonds, suggesting solubility in polar protic solvents. The aromatic ring and the isopropyl group contribute to its nonpolar character, indicating potential solubility in less polar solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[8] This relationship should be experimentally determined for each solvent system.

-

Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding between the amine protons of this compound and acceptor groups in the solvent, can significantly impact solubility.

Conclusion

While direct quantitative solubility data for this compound is currently limited in the public domain, a strong estimation of its solubility behavior can be derived from the data available for its parent compound, m-phenylenediamine. It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar solvents, with the isopropyl group enhancing its solubility in less polar environments compared to m-phenylenediamine. For precise quantitative data, the application of standardized experimental protocols, such as the isothermal saturation method coupled with gravimetric analysis, is recommended. This will provide the accurate and reliable data necessary for applications in research, development, and formulation.

References

- 1. This compound | C9H14N2 | CID 84275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.ws [chem.ws]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Profile of 4-Isopropyl-m-phenylenediamine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for 4-Isopropyl-m-phenylenediamine, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted data based on the compound's structure, alongside established analytical methodologies.

Chemical Structure and Properties

This compound is an aromatic amine with the following key properties:

-

Molecular Formula: C₉H₁₄N₂

-

Molecular Weight: 150.22 g/mol

-

IUPAC Name: 4-isopropylbenzene-1,3-diamine

-

CAS Number: 14235-45-1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | d | 1H | Ar-H |

| ~6.2 - 6.4 | dd | 1H | Ar-H |

| ~6.1 - 6.2 | d | 1H | Ar-H |

| ~3.5 - 4.5 | br s | 4H | -NH₂ |

| 2.8 - 3.0 | septet | 1H | -CH(CH₃)₂ |

| 1.2 - 1.3 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (quaternary) |

| ~146 | Ar-C (quaternary) |

| ~130 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (amine) |

| 3050 - 3000 | Medium | C-H Stretch (aromatic) |

| 2960 - 2870 | Strong | C-H Stretch (aliphatic) |

| 1620 - 1580 | Strong | N-H Bend (amine) and C=C Stretch (aromatic) |

| 1520 - 1450 | Medium | C=C Stretch (aromatic) |

| 850 - 800 | Strong | C-H Bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 150 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 107 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz FT-NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-5 seconds.

-

Referencing: The residual solvent peak is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz FT-NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak is used as an internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan a mass range of m/z 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Versatile World of Substituted Phenylenediamines: A Technical Guide to Research Applications

For Immediate Release

Substituted phenylenediamines, a class of aromatic amines, are emerging as highly versatile building blocks in a multitude of scientific research and development areas. From combating corrosion and oxidative stress to forming the foundation of advanced materials and novel therapeutics, these compounds offer a unique combination of properties that are being actively explored by researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core research applications of substituted phenylenediamines, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Corrosion Inhibition: Protecting Metals from Degradation

Substituted phenylenediamines have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. This adsorption is often facilitated by the presence of nitrogen atoms with lone pairs of electrons and the aromatic ring's π-electrons, which can interact with the vacant d-orbitals of iron.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of various substituted phenylenediamines and related compounds on mild steel in hydrochloric acid (HCl) solutions, as determined by potentiodynamic polarization and other methods.

| Compound/Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

| p-Phenylenediamine (PPD) | 1% | 3M HCl + 3.5% NaCl | 81.9 | [1] |

| N-phenyl-1,4-phenylenediamine (NPPD) | 100 ppm | 1M HCl | Not specified, but showed good inhibition | [2] |

| (E)-N¹-benzylidene-N⁴-phenylbenzene-1,4-diamine (K1) | Not specified | 1M HCl | Higher than NPPD | [2] |

| (E)-N¹-(4-methoxybenzylidene)-N⁴-phenylbenzene-1,4-diamine (K2) | Not specified | 1M HCl | Lower than K1 | [2] |

| Poly(o-phenylenediamine) (PoPD) | Not specified | HCl | High | [3] |

| Aliphatic amine-functionalized perylene-diimide (PDINN) | 300 ppm | 1M HCl | 98.45 | [4] |

Experimental Protocol: Potentiodynamic Polarization

Potentiodynamic polarization is a standard electrochemical technique used to evaluate the effectiveness of corrosion inhibitors.

Objective: To determine the corrosion current density (i_corr) and inhibition efficiency of a substituted phenylenediamine.

Materials and Equipment:

-

Working Electrode: Mild steel specimen with a defined surface area.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum or graphite rod.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat/Galvanostat.

-

Corrosive Medium: e.g., 1 M HCl solution.

-

Inhibitor: Substituted phenylenediamine compound.

-

Polishing materials (emery papers of different grades, polishing cloth, and alumina slurry).

-

Degreasing solvent (e.g., acetone).

Procedure:

-

Electrode Preparation:

-

Mechanically polish the working electrode (mild steel) with a series of emery papers (e.g., 220, 400, 600, 800, and 1200 grit) to achieve a smooth, mirror-like surface.

-

Rinse the polished electrode with distilled water and then degrease with acetone.

-

Dry the electrode in a stream of warm air.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Fill the cell with the corrosive medium (e.g., 1 M HCl) containing the desired concentration of the substituted phenylenediamine inhibitor.

-

Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., from -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).

-

-

Data Analysis:

-

Plot the polarization curve (log |current density| vs. potential).

-

Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves back to E_corr.

-

Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited is the corrosion current density in the absence of the inhibitor and i_corr_inhibited is the corrosion current density in the presence of the inhibitor.

-

Antioxidant Applications: Scavenging Free Radicals

Substituted phenylenediamines are widely recognized for their antioxidant properties, which are crucial in preventing the degradation of materials like rubber and plastics.[5][6] Their ability to donate a hydrogen atom or an electron to neutralize free radicals makes them effective radical scavengers. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data: Antioxidant Activity (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.

| Compound | Assay | IC50 Value (µM) | Reference |

| N-phenyl-N'-dimethyl-butyl-p-phenylenediamine (6PPD) | Theoretical | Predicted to be a potent antioxidant | [7] |

| N-phenyl-N'-isopropyl-p-phenylenediamine (IPPD) | Theoretical | Predicted to be a potent antioxidant | [7] |

| N,N'-diphenyl-p-phenylenediamine (DPPD) | Theoretical | Predicted to be a potent antioxidant | [8] |

| Mannich base of dehydrozingerone with dimethylamine | DPPH | 50.23 | [9] |

| Dehydrozingerone (parent compound) | DPPH | 103.35 | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the IC50 value of a substituted phenylenediamine.

Materials and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Substituted phenylenediamine sample

-

Positive control (e.g., Ascorbic acid or Trolox)

-

UV-Vis spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in a dark container to prevent degradation.

-

Prepare a stock solution of the substituted phenylenediamine sample in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the sample and the positive control.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the sample or standard solutions at different concentrations.

-

Add an equal volume of the DPPH solution to each well/cuvette.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of the sample.

-

Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.

-

Medicinal Chemistry: Scaffolds for Drug Discovery

The phenylenediamine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of different substituents allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors of various enzymes, including kinases.[10][11]

Quantitative Data: Kinase Inhibition

The following table provides examples of substituted phenylenediamine derivatives that have been investigated as kinase inhibitors, along with their reported IC50 values.

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivative | Class III Receptor Tyrosine Kinases | Not specified, but showed selective targeting | [12] |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A, Aurora B | 8.0, 9.2 | [13] |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative (6f) | BTK, PI3Kδ | 74, 170 | [14] |

Signaling Pathway Modulation

p-Phenylenediamine (PPD) has been shown to induce apoptosis in human urothelial cells through the activation of a reactive oxygen species (ROS)-mediated mitochondrial pathway. Furthermore, it has been observed to inhibit key signaling pathways involved in cell survival and proliferation, such as the NF-κB, mTOR, and Wnt pathways.[12]

Advanced Materials: From Polymers to Electronics

Substituted phenylenediamines are key monomers in the synthesis of high-performance polymers, such as polyimides and aramids (e.g., Kevlar®), known for their exceptional thermal stability and mechanical strength.[15] They are also used to create conductive polymers, like poly(phenylenediamine), which have applications in sensors and electronic devices.[16][17] Furthermore, derivatives of phenylenediamine are being explored for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[18][19][20]

Quantitative Data: Performance in Electronic Devices

| Application | Material/Device Structure | Performance Metric | Value | Reference |

| OLED | Green phosphorescent OLED with ultra-thin EML | External Quantum Efficiency (EQE) | ~24% | [21] |

| OLED | Host-free yellow-green TADF OLED | External Quantum Efficiency (EQE) | 21% | [22] |

| DSSC | Triphenylamine dye with double cyanoacrylate linker | Power Conversion Efficiency (PCE) | 2.4% | [19] |

| DSSC | Co-sensitized with triphenylamine dye and D149 | Power Conversion Efficiency (PCE) | 5.4% | [19] |

Experimental Workflow: Synthesis and Characterization of Poly(p-phenylenediamine)

The synthesis of poly(p-phenylenediamine) typically involves the oxidative polymerization of the p-phenylenediamine monomer. The resulting polymer is then characterized to determine its structure, morphology, and properties.

Synthesis Protocols

The versatility of substituted phenylenediamines is further enhanced by the various synthetic routes available for their preparation.

Experimental Protocol: Synthesis of N,N'-disubstituted-p-phenylenediamine

This protocol describes a general method for the synthesis of N,N'-disubstituted-p-phenylenediamines via reductive amination.

Objective: To synthesize an N,N'-dialkyl-p-phenylenediamine.

Materials:

-

p-Phenylenediamine

-

Aldehyde or Ketone (2 equivalents)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst like Pd/C)

-

Solvent (e.g., Methanol or Ethanol)

-

Acid catalyst (e.g., Acetic acid) (optional)

Procedure:

-

Imine Formation:

-

Dissolve p-phenylenediamine in a suitable solvent (e.g., methanol).

-

Add the aldehyde or ketone (2 equivalents) to the solution.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the di-imine is complete (can be monitored by TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄) in portions.

-

After the addition is complete, allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N,N'-disubstituted-p-phenylenediamine.[19][23]

-

This technical guide highlights the significant and expanding research applications of substituted phenylenediamines. Their tunable electronic and steric properties make them invaluable tools for scientists and researchers across various disciplines, with ongoing research poised to uncover even more innovative uses for this remarkable class of compounds.

References

- 1. A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Manufacturing processes and monitoring for OLED devices [brunel.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. scilit.com [scilit.com]

- 21. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. osti.gov [osti.gov]

- 23. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Isopropyl-m-phenylenediamine

Disclaimer: Publicly available scientific literature and safety data sheets lack specific quantitative data on the thermal stability and degradation of pure 4-Isopropyl-m-phenylenediamine. The following guide is based on general principles of thermal analysis for aromatic amines and data from studies where its close isomer, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), is used as an antioxidant in polymeric systems. The information presented should be considered in this context.

Introduction

This compound is an aromatic amine used in the synthesis of high-performance polymers, such as polyimides, where thermal stability is a critical characteristic. Aromatic amines are known for their reactivity at elevated temperatures, and understanding their thermal stability and degradation pathways is crucial for their safe handling, processing, and application. This guide provides an overview of the expected thermal behavior of this compound, drawing parallels from related compounds and outlining standard analytical methodologies.

Thermal Stability Assessment

The thermal stability of a compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about decomposition temperatures, the presence of volatiles, and the overall thermal stability of the material.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition temperature, and exothermic or endothermic decomposition processes.

Quantitative Data from a Related Application

While specific TGA data for this compound is not available, the following table summarizes the thermogravimetric data for Nitrile-Butadiene Rubber (NBR) loaded with 1 phr (parts per hundred rubber) of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a closely related isomer often used as an antioxidant. This data provides an indication of its influence on the thermal stability of a polymer matrix.

| Sample | Ti (°C) | T5% (°C) | T10% (°C) | T30% (°C) | T50% (°C) | Peak temp. Tmax (°C) | TF (°C) | Residual weight (%) | Degradation rate (% min/°C) |

| NBR + 1 phr IPPD | 250 | 335 | 360 | 410 | 440 | 450 | 490 | 0.5 | 1.8 |

Ti: Initial decomposition temperature; T5%, T10%, T30%, T50%: Temperature at 5%, 10%, 30%, and 50% weight loss; Tmax: Temperature of maximum degradation rate; TF: Final decomposition temperature.

Data extracted from a study on NBR vulcanizates.[1]

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the thermal stability of aromatic amines like this compound.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the sample.

-

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated in the TGA furnace from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in an oxidative atmosphere like air to study thermo-oxidative degradation.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of decomposition.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat associated with these transitions.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to a temperature above its expected decomposition point at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured and plotted against temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Visualization of Degradation and Experimental Workflow

Degradation Pathway

The thermal degradation of aromatic amines like this compound is expected to proceed through complex radical mechanisms, leading to the cleavage of C-N and C-C bonds and the formation of various smaller molecules and a carbonaceous char.

Caption: A conceptual diagram of the thermal degradation pathway for an aromatic amine.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

Caption: A typical experimental workflow for thermal stability analysis.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 4-Isopropyl-m-phenylenediamine (IPPD) as a Polymer Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-m-phenylenediamine (IPPD), also known as N-isopropyl-N'-phenyl-p-phenylenediamine, is a highly effective antioxidant and antiozonant widely used in the polymer industry. Its primary function is to protect polymers, particularly elastomers like natural rubber (NR) and synthetic rubbers (e.g., SBR, NBR), from degradation caused by exposure to oxygen, ozone, heat, and flex-fatigue.[1] This degradation can lead to a loss of mechanical properties, such as cracking, embrittlement, and reduced tensile strength, ultimately shortening the service life of the polymer product. IPPD's antioxidant properties stem from its ability to scavenge free radicals and react with ozone before these reactive species can damage the polymer backbone.[2][3] These application notes provide detailed protocols for incorporating and evaluating the performance of IPPD in polymer formulations.

Mechanism of Action

Polymer degradation is often a free-radical chain reaction initiated by heat, light, or other environmental stressors. These initiators cause the formation of polymer radicals (P•), which react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract hydrogen from other polymer chains, propagating the degradation process.

IPPD interrupts this cycle by donating a hydrogen atom to the peroxy radicals, thus deactivating them and forming a stable IPPD radical that does not propagate the chain reaction. As a p-phenylenediamine derivative, IPPD has a low ionization potential, allowing it to react with ozone more readily than the polymer, thus providing excellent antiozonant protection.[3]

Data Presentation

The following tables summarize the representative effects of incorporating IPPD into a natural rubber (NR) formulation. The data is compiled from a study investigating the influence of varying concentrations of IPPD.[4]

Table 1: Effect of IPPD Concentration on the Mechanical Properties of Natural Rubber

| IPPD Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 0 (Control) | ~25 | ~600 | ~60 |

| 1 | ~26 | ~620 | ~59 |

| 2 | ~28 | ~584 | ~58 |

| 3 | ~27 | ~592 | ~57 |

| 4 | ~28 | ~550 | ~56 |

*phr: parts per hundred rubber

Table 2: Effect of IPPD on the Oxidative Stability of Natural Rubber (Post-Aging)

| IPPD Concentration (phr) | Property Retention after Aging (%) - Tensile Strength | Property Retention after Aging (%) - Elongation at Break | Oxidative Induction Time (OIT) at 200°C (min) |

| 0 (Control) | Low | Low | < 5 |

| 1 | Moderate | Moderate | ~20 |

| 2 | High | High | ~45 |

| 3 | High | High | ~60 |

| 4 | Very High | Very High | > 80 |

Experimental Protocols

The following protocols describe the procedures for compounding IPPD into a rubber formulation and testing its antioxidant efficacy.

Protocol 1: Compounding of IPPD in Natural Rubber

This protocol outlines the incorporation of IPPD into a standard natural rubber formulation using a two-roll mill.

Materials and Equipment:

-

Natural Rubber (SMR 20 or equivalent)

-

This compound (IPPD)

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

Carbon Black (N330)

-

Sulfur

-

Accelerator (e.g., TBBS)

-

Two-roll mill with temperature control

-

Analytical balance

-

Cutting tools

Procedure:

-

Mastication: Set the two-roll mill to a temperature of 50-70°C. Pass the natural rubber through the mill several times to soften it and form a continuous band. This process, known as mastication, reduces the viscosity of the rubber.

-

Incorporation of Activators and Antioxidant: Add the zinc oxide, stearic acid, and the pre-weighed IPPD to the rubber band on the mill. The rolling action of the mill will incorporate these ingredients into the rubber.

-

Filler Addition: Gradually add the carbon black to the mixture on the mill. Ensure even dispersion of the filler.

-

Addition of Curing Agents: Finally, add the sulfur and accelerator to the compound. It is crucial to add these last and with minimal mixing time to prevent premature vulcanization (scorch).

-

Homogenization: Cut and fold the rubber on the mill multiple times to ensure all ingredients are homogeneously dispersed.

-

Sheeting Out: Once mixing is complete, cut the compounded rubber from the mill in sheets of a specified thickness.

-

Conditioning: Allow the compounded sheets to rest at room temperature for at least 24 hours before proceeding with vulcanization and testing.

Protocol 2: Accelerated Aging (Oven Aging)

This protocol is based on the ASTM D573 standard to simulate the long-term effects of heat on the polymer.[5][6][7]

Materials and Equipment:

-

Vulcanized rubber samples (with and without IPPD)

-

Air-circulating oven with precise temperature control

-

Sample racks

Procedure:

-

Sample Preparation: Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets according to ASTM D412.[3][8]

-

Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness of the un-aged samples as described in Protocol 3.

-

Aging: Place the test specimens in the air-circulating oven on racks, ensuring they do not touch each other. Set the oven to the desired aging temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 72 or 168 hours).

-

Cooling: After the aging period, turn off the oven and allow the samples to cool to room temperature before removal.

-

Final Property Measurement: Measure the tensile strength, elongation at break, and hardness of the aged samples.

-

Calculation of Property Retention: Calculate the percentage retention of each property using the following formula: Property Retention (%) = (Value after aging / Value before aging) x 100

Protocol 3: Mechanical Properties Testing

This protocol is based on the ASTM D412 standard for tensile properties and ASTM D2240 for hardness.

Materials and Equipment:

-

Vulcanized rubber samples (aged and un-aged)

-

Universal Testing Machine (UTM) with appropriate grips

-

Extensometer (optional)

-

Durometer (Shore A)

Procedure for Tensile Properties (ASTM D412):

-

Specimen Preparation: Use dumbbell-shaped specimens.

-

Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen ruptures.

-

Data Acquisition: Record the force and elongation throughout the test.

-

Calculation: From the stress-strain curve, determine the tensile strength (maximum stress) and elongation at break (strain at rupture).

Procedure for Hardness (ASTM D2240):

-

Specimen Preparation: Use a flat, smooth section of the vulcanized rubber with a minimum thickness of 6 mm.

-

Measurement: Press the durometer indenter firmly and quickly onto the surface of the rubber. Read the hardness value on the scale within one second of firm contact.

-

Replicates: Take at least five measurements at different locations on the sample and report the average value.

Protocol 4: Oxidative Induction Time (OIT)

This protocol is based on the ASTM D3895 standard and uses Differential Scanning Calorimetry (DSC) to determine the oxidative stability of the polymer.[9]